molecular formula C11H10N2O3 B8259653 1-(1-Methyl-5-nitroindol-3-yl)ethanone

1-(1-Methyl-5-nitroindol-3-yl)ethanone

Cat. No.: B8259653
M. Wt: 218.21 g/mol
InChI Key: LVGHPAPBVTXWPD-UHFFFAOYSA-N
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Description

1-(1-Methyl-5-nitroindol-3-yl)ethanone is a nitro-substituted indole derivative characterized by a methyl group at the N1 position and a nitro group at the C5 position of the indole ring, with an acetyl moiety at C3 (Fig. 1). This compound belongs to a broader class of indolyl-3-ethanones, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antiparasitic and antimicrobial properties .

Properties

IUPAC Name

1-(1-methyl-5-nitroindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)10-6-12(2)11-4-3-8(13(15)16)5-9(10)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGHPAPBVTXWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=C1C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indolyl-3-ethanones

1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone
  • Structure: Differs by the addition of a 4-nitrophenylthio group at the C2 position of the ethanone moiety.
  • Activity : Exhibits superior antimalarial activity (pIC50 = 8.2129) compared to chloroquine (pIC50 = 7.5528), attributed to the electron-withdrawing nitro group enhancing target binding .
  • Synthesis : Likely involves thioether formation via nucleophilic substitution .
1-(5-Chloro-1H-indol-3-yl)ethanone
  • Structure : Replaces the nitro group at C5 with chlorine.
  • Activity : Demonstrates moderate bioactivity in preliminary screens, though specific targets are unspecified. Chlorine’s lower electronegativity compared to nitro may reduce target affinity .
  • Molecular Weight : 193.63 g/mol (vs. 204.18 g/mol for the nitro analog) .
1-(7-Nitro-1H-indol-3-yl)ethanone
  • Structure : Nitro group at C7 instead of C3.
  • Impact : Positional isomerism alters electronic distribution; C7-nitro derivatives may exhibit different solubility and bioavailability due to steric effects .

Heterocyclic Methanones and Thioethers

(2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methanone
  • Structure: Replaces the acetyl group with a 3-nitrophenylmethanone.
  • Synthesis : Achieved via Friedel-Crafts acylation (64% yield) .
  • Activity : The bulky 3-nitrophenyl group may hinder membrane permeability but enhance binding to hydrophobic enzyme pockets.
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone
  • Structure : Contains a phenylsulfonyl group at C2.
  • Hazards : Classified as toxic (specific data unavailable), highlighting the influence of sulfonyl groups on safety profiles .

Antimalarial Activity

  • Nitro vs. Chloro Substituents: Nitro groups at C5 (e.g., 1-(5-nitro-1H-indol-3-yl)ethanone derivatives) show higher antimalarial potency than chloro analogs, likely due to stronger electron-withdrawing effects enhancing target interaction .
  • Thioether Derivatives: Addition of a 4-nitrophenylthio group (as in 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) increases activity by 10-fold compared to the parent compound, suggesting synergistic effects between nitro and thioether moieties .

Physicochemical Properties

  • Solubility : Complex substituents (e.g., benzodioxol or isoindolyl groups) reduce aqueous solubility, necessitating formulation adjustments .
  • Molecular Weight : Ranges from 193.63 g/mol (chloro analog) to 327.8 g/mol (ethoxy/chlorophenyl-substituted derivatives), impacting pharmacokinetics .

Data Tables

Table 1: Structural and Activity Comparison of Selected Indolyl-3-ethanones

Compound Name Substituents Molecular Weight (g/mol) Key Activity (pIC50) Reference
1-(1-Methyl-5-nitroindol-3-yl)ethanone N1-Me, C5-NO2, C3-COCH3 204.18 Not reported
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone C5-NO2, C2-S-C6H4-NO2 354.33 8.2129 (Antimalarial)
1-(5-Chloro-1H-indol-3-yl)ethanone C5-Cl, C3-COCH3 193.63 Moderate activity
(2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methanone C2-Me, C3-CO-C6H4-NO2 280.28 Not reported

Table 2: Hazard Profiles of Related Compounds

Compound Name Health Hazards Environmental Hazards Precautions Reference
1-(2-Amino-6-nitrophenyl)ethanone Not classified Not classified Avoid dust inhalation
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone Toxic (unspecified) Not reported Use protective gear

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